3-[2-(biphenyl-4-yl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione
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Overview
Description
The compound 3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)-6-(4-BROMOPHENYL)-3,5,5-TRIMETHYLOXANE-2,4-DIONE is a complex organic molecule characterized by the presence of biphenyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)-6-(4-BROMOPHENYL)-3,5,5-TRIMETHYLOXANE-2,4-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-(4’-bromobiphenyl-4-yl)-2-bromoethylbenzene with diethyl malonate in the presence of sodium hydride in dimethylformamide (DMF) at elevated temperatures (around 90°C) for several hours . The resulting product is then subjected to further reactions, such as hydrolysis and decarboxylation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)-6-(4-BROMOPHENYL)-3,5,5-TRIMETHYLOXANE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound and its derivatives could be investigated for their therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry
Mechanism of Action
The mechanism by which 3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)-6-(4-BROMOPHENYL)-3,5,5-TRIMETHYLOXANE-2,4-DIONE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties are influenced by the conjugation and electron-withdrawing effects of the biphenyl and bromophenyl groups.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)-6-(4-BROMOPHENYL)-3,5,5-TRIMETHYLOXANE-2,4-DIONE stands out due to its specific combination of biphenyl and bromophenyl groups, which confer unique electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C28H25BrO4 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3,5,5-trimethyl-3-[2-oxo-2-(4-phenylphenyl)ethyl]oxane-2,4-dione |
InChI |
InChI=1S/C28H25BrO4/c1-27(2)24(21-13-15-22(29)16-14-21)33-26(32)28(3,25(27)31)17-23(30)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16,24H,17H2,1-3H3 |
InChI Key |
IOUQGBHRSMRBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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